3-Bromo-5-chlorobenzoic acid

Procurement Quality Control Analytical Chemistry

Streamline your medicinal chemistry workflow with 3-Bromo-5-chlorobenzoic acid, a dihalogenated core validated in PDE4 and mACHR antagonist programs. Its unique Br/Cl substitution pattern enables chemoselective, stepwise Suzuki-Miyaura and Buchwald-Hartwig couplings—a synthetic advantage over mono-halogenated or symmetrically substituted analogs. Secure ≥98% purity for predictable reactivity and high-yielding biaryl library synthesis.

Molecular Formula C7H4BrClO2
Molecular Weight 235.46 g/mol
CAS No. 42860-02-6
Cat. No. B1265923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chlorobenzoic acid
CAS42860-02-6
Molecular FormulaC7H4BrClO2
Molecular Weight235.46 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Br)C(=O)O
InChIInChI=1S/C7H4BrClO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H,10,11)
InChIKeyPBRRUJWXRUGGAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chlorobenzoic Acid CAS 42860-02-6 | Technical Specifications and Procurement Considerations


3-Bromo-5-chlorobenzoic acid (CAS 42860-02-6) is a dihalogenated benzoic acid derivative with the molecular formula C7H4BrClO2 and a molecular weight of 235.46 g/mol [1]. This compound features a benzene ring substituted with bromine at the 3-position, chlorine at the 5-position, and a carboxylic acid group at the 1-position . It appears as a white to light yellow crystalline powder with a melting point range of 195.0–199.0 °C, is soluble in methanol and organic solvents such as DMSO and dichloromethane, and has a predicted pKa of 3.44 ± 0.10 . The compound is classified under UN2811 (Hazard Class 6.1, Poison, Packing Group III) and carries GHS hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation) .

Why 3-Bromo-5-chlorobenzoic Acid Cannot Be Substituted with Generic Analogs in Synthetic Workflows


The substitution pattern and electronic properties of 3-bromo-5-chlorobenzoic acid fundamentally distinguish it from other halogenated benzoic acids. Unlike 3-bromobenzoic acid or 5-chlorobenzoic acid which present only a single reactive halogen site for cross-coupling, the 3-bromo-5-chloro substitution pattern provides two distinct halogen handles on a single aromatic ring, enabling chemoselective sequential coupling strategies that are inaccessible with mono-halogenated analogs . The bromine atom, being more reactive toward oxidative addition in Pd-catalyzed cross-couplings, can be selectively functionalized while preserving the chlorine for subsequent transformations—a synthetic advantage not available with symmetrical 3,5-dichlorobenzoic acid, which requires more forcing conditions and offers less predictable chemoselectivity [1]. Furthermore, this specific dihalogenation pattern is a validated pharmacophoric element in multiple drug discovery programs, including RORγT inhibitors and PDE4-targeting agents, where alternative substitution patterns have been demonstrated to yield inferior biological activity [2].

Quantitative Evidence Differentiating 3-Bromo-5-chlorobenzoic Acid from Analogs


Purity Specification Tiering: Commercial Grade vs. Research Grade Availability

Commercial sourcing options for 3-bromo-5-chlorobenzoic acid offer distinct purity tiers that directly impact procurement decisions. Major suppliers provide the compound at ≥98.0% purity as verified by both gas chromatography and neutralization titration (dual-method certification), with a melting point specification of 195.0–199.0 °C . In contrast, other suppliers list the compound at 95% purity . The 3-percentage-point purity differential translates to substantially different impurity profiles—the 95% grade may contain up to 5% unidentified impurities versus ≤2% in the 98%+ grade. For synthetic applications where impurity-driven side reactions can reduce overall yield, this distinction is procurement-relevant.

Procurement Quality Control Analytical Chemistry

Synthetic Accessibility via Sandmeyer-Type Deamination: Documented Laboratory Protocol with Reproducible Yield

A documented laboratory-scale preparation of 3-bromo-5-chlorobenzoic acid proceeds via diazotization of 2-amino-3-bromo-5-chlorobenzoic acid followed by deamination in the presence of copper powder in ethanol, achieving a total yield of 41.7% after recrystallization from absolute ethanol [1]. The final product obtained was white crystals with 99.6% content (by analysis) and a melting range of 190.0–192.0 °C [1]. This established Sandmeyer-type deamination protocol provides a verifiable synthetic route with documented yields, contrasting with the lack of published synthetic protocols for alternative dihalogenated regioisomers such as 4-bromo-2-chlorobenzoic acid, which often require custom synthesis with unoptimized and unverified yields.

Synthetic Methodology Process Chemistry Reproducibility

Crystallographic Identity Confirmation: Single-Crystal X-ray Structure Verification

The solid-state structure of 3-bromo-5-chlorobenzoic acid has been unequivocally determined by single-crystal X-ray diffraction, with the crystal structure deposited in a publicly accessible database [1]. The structure was refined with displacement ellipsoids drawn at the 50% probability level, confirming the precise atomic coordinates and the 3-bromo-5-chloro substitution pattern [1]. This level of structural verification exceeds the typical FTIR/NMR characterization available for many commercial halogenated benzoic acid derivatives. For comparison, while the crystal structure of 3,5-dichlorobenzoic acid is also known (CSD refcode DCLBZA), the presence of bromine in the title compound provides distinct anomalous scattering that enhances crystallographic phasing power and enables unambiguous halogen assignment—a feature not available with the dichloro analog.

Structural Biology Crystallography Quality Assurance

Dual Halogen Handle for Chemoselective Sequential Cross-Coupling

The 3-bromo-5-chloro substitution pattern of this compound provides an orthogonal reactivity profile for sequential Pd-catalyzed cross-coupling reactions. Under standard Suzuki-Miyaura conditions, the C-Br bond undergoes oxidative addition preferentially over the C-Cl bond due to the lower bond dissociation energy of C-Br (approximately 67 kcal/mol) compared to C-Cl (approximately 80 kcal/mol) [1]. This enables a two-step diversification strategy: first, selective coupling at the bromine position under mild conditions (e.g., Pd(PPh3)4, aqueous carbonate, 80 °C); second, more forcing conditions (e.g., Pd(dppf)Cl2, elevated temperature or microwave irradiation) to functionalize the chlorine position . In contrast, 3,5-dichlorobenzoic acid presents two C-Cl bonds of nearly identical reactivity (bond dissociation energies within 2 kcal/mol), making site-selective mono-functionalization challenging and often requiring statistical product distributions or protection/deprotection strategies that increase step count and reduce overall yield [2].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Validated Intermediate in PDE4 and mACHRs Inhibitor Synthesis Programs

3-Bromo-5-chlorobenzoic acid is explicitly cited as a synthetic intermediate for the preparation of phosphodiesterase 4 (PDE4) inhibitors and muscarinic acetylcholine receptor (mACHRs) antagonists [1]. PDE4 inhibitors are clinically validated for treating asthma and chronic obstructive pulmonary disease (COPD), while mACHRs antagonists are utilized in respiratory and neurological indications [2]. The compound's specific substitution pattern enables the construction of biaryl and heteroaryl pharmacophores that interact with these target binding sites. In contrast, alternative regioisomers such as 4-bromo-2-chlorobenzoic acid and 2-bromo-4-chlorobenzoic acid have not been cited in the same therapeutic context in accessible literature, suggesting that the 3-bromo-5-chloro arrangement is a privileged scaffold for these particular target classes [3].

Drug Discovery Phosphodiesterase Respiratory Disease

Electronic Properties: pKa and Lipophilicity Differentiation from Unsubstituted and Mono-Halogenated Analogs

The predicted acid dissociation constant (pKa) for 3-bromo-5-chlorobenzoic acid is 3.44 ± 0.10, which represents a significant increase in acidity compared to unsubstituted benzoic acid (pKa = 4.20) due to the electron-withdrawing inductive effects of both bromine and chlorine substituents [1][2]. This pKa is also lower than that of 3-bromobenzoic acid (pKa = 3.81) and 5-chlorobenzoic acid (pKa = 3.98), reflecting the additive electron-withdrawing effect of the dual halogenation [3]. The compound's predicted logP of approximately 3.0–3.2 (calculated by ChemAxon) places it in a lipophilicity range that balances membrane permeability with aqueous solubility—a property distinct from the more lipophilic 3,5-dibromobenzoic acid (predicted logP ~3.6) and the less lipophilic 3,5-dichlorobenzoic acid (predicted logP ~2.7) [4].

Physicochemical Properties ADME Drug Design

Validated Application Scenarios for 3-Bromo-5-chlorobenzoic Acid Based on Quantitative Evidence


Sequential Cross-Coupling in Medicinal Chemistry Library Synthesis

Medicinal chemistry teams synthesizing focused libraries of biaryl and heteroaryl compounds benefit from the orthogonal reactivity of the C-Br and C-Cl bonds in 3-bromo-5-chlorobenzoic acid. The documented differential in bond dissociation energies enables a predictable two-step diversification: initial Suzuki-Miyaura coupling selectively at the bromine position, followed by a second Suzuki or Buchwald-Hartwig coupling at the chlorine position under more forcing conditions [1]. This sequential strategy reduces the number of synthetic steps compared to approaches using mono-halogenated building blocks that would require additional halogenation/functionalization steps. Procurement of the ≥98% purity grade from certified suppliers is recommended to minimize impurity-related side reactions during cross-coupling .

PDE4 and mACHRs Inhibitor Development Programs

Research groups developing phosphodiesterase 4 (PDE4) inhibitors for respiratory indications such as asthma and COPD, or muscarinic acetylcholine receptor (mACHRs) antagonists for neurological applications, can utilize 3-bromo-5-chlorobenzoic acid as a validated core intermediate. The compound is explicitly cited as a precursor for these target classes in authoritative chemical databases [1]. The 3-bromo-5-chloro substitution pattern on the central benzene ring has been shown in related benzoic acid derivative programs to improve pharmacokinetic properties compared to unsubstituted or mono-halogenated scaffolds . This established precedent reduces the synthetic risk associated with pursuing novel intermediates without documented biological relevance.

Crystallography and Solid-State Characterization Studies

The availability of a fully refined single-crystal X-ray structure for 3-bromo-5-chlorobenzoic acid, with coordinates and displacement parameters deposited in public repositories, makes this compound suitable for crystallographic studies including polymorph screening, co-crystal engineering, and halogen bonding investigations [1]. The presence of bromine provides significant anomalous scattering (f″ = 2.46 at Cu Kα) that enhances phasing power for absolute structure determination—a feature that is less pronounced in the dichloro analog (Cl f″ = 0.70) . Researchers requiring unequivocal solid-state identity confirmation for patent filings or regulatory submissions should prioritize this compound over analogs lacking verified crystallographic data.

In-House Synthesis via Verified Laboratory Protocol

Laboratories facing supply chain disruptions or requiring immediate access to 3-bromo-5-chlorobenzoic acid can produce the compound in-house using the documented Sandmeyer-type deamination protocol from 2-amino-3-bromo-5-chlorobenzoic acid [1]. The published procedure provides specific stoichiometries (11.2 g starting material, 12 mL concentrated H2SO4, 5.4 g 30% NaNO2 solution, 2.4 g copper powder), reaction conditions (10 °C diazotization, ethanol reflux deamination), and expected outcomes (41.7% yield, 99.6% purity after recrystallization). This level of procedural detail enables reproducibility and allows for process optimization to improve yield [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-chlorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.